molecular formula C16H16N4O3S B2661184 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2034594-17-5

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2661184
CAS No.: 2034594-17-5
M. Wt: 344.39
InChI Key: NGJAKUMKMMAYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a hybrid structure incorporating multiple heterocyclic systems, including a 1H-pyrazole ring, a furan-2-yl group, and a thiophen-2-yl moiety, linked by an ethanediamide (oxalamide) spacer. The 1H-pyrazole core is a privileged scaffold in pharmacology, extensively documented for its wide spectrum of biological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties, making them a central focus in the development of new therapeutic agents . The integration of furan and thiophene rings further enhances the compound's potential for diverse molecular interactions, as these structures are commonly employed in medicinal chemistry to modulate electronic properties, solubility, and binding affinity to biological targets. The oxalamide linker is a versatile functional group that can participate in key hydrogen-bonding interactions with enzyme active sites or receptors. While the specific mechanism of action for this compound requires further investigation, its structure suggests potential as a valuable pharmacological probe . Researchers can utilize this compound to explore its activity against a range of biological targets, such as enzymes involved in inflammatory pathways or viral proteases, given that similar heterocyclic hybrids have been investigated as inhibitors for targets like the SARS-CoV-2 main protease (Mpro) . This product is provided for non-human research applications only. It is intended for use by qualified laboratory and scientific professionals in controlled research environments. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-15(17-10-12-4-2-9-24-12)16(22)18-11-13(14-5-1-8-23-14)20-7-3-6-19-20/h1-9,13H,10-11H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJAKUMKMMAYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with thiophene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to maximize yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The furan, pyrazole, and thiophene rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
  • Structure: Replaces the furan-ethyl group with a phenoxyacetamide chain.
  • Synthesis: Produced via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate, achieving ≥99% purity .
  • Key Difference: The phenoxy group may reduce metabolic stability compared to the furan group in the target compound due to increased susceptibility to oxidative degradation.

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7)

  • Structure : Features a thiazole ring instead of furan and lacks the ethanediamide linker.
  • Synthesis: Synthesized by refluxing 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield) .

Ranitidine-Related Compounds

  • Example: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide.
  • Structure : Shares a furan and acetamide backbone but includes a nitro group and sulphanyl linkage.
  • Key Difference : The nitro group enhances electron-withdrawing effects, which may influence reactivity and bioavailability compared to the target compound’s ethanediamide group .
Comparative Data Table
Compound Heterocycles Present Linker Type Synthesis Yield/Purity Key Functional Groups
Target Compound Furan, Pyrazole, Thiophene Ethanediamide Not reported –CONH–, –CH2–
FL-no: 16.133 Pyrazole, Thiophene, Phenoxy Acetamide ≥99% purity –OCH2CO–, –CH2–
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Pyrazole, Thiazole Amine 53% yield –NH–, –CH2–
Ranitidine Nitroacetamide Furan, Sulphanyl Nitroacetamide Not reported –NO2, –S–

Biological Activity

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}. The compound features a furan ring, a pyrazole moiety, and a thiophene group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC15H16N4O2C_{15}H_{16}N_{4}O_{2}
Molecular Weight284.32 g/mol
CAS Number2034498-51-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the furan and pyrazole rings allows for significant interactions with enzymes and receptors involved in inflammatory processes and other physiological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as human neutrophil elastase, which is implicated in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various assays.

Biological Activity Studies

Recent research has highlighted the biological activities associated with this compound.

Case Studies:

  • Anti-inflammatory Activity : A study evaluated the compound's effect on inflammation using the carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups, suggesting strong anti-inflammatory properties.
    Dose (mg/kg)Edema Reduction (%)
    10045
    50065
    100080
  • Antimicrobial Efficacy : The compound was tested against several bacterial strains using agar diffusion methods. It demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic adjuvant.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli18
    Pseudomonas aeruginosa12
  • Cytotoxicity Assays : In vitro studies using MTT assays revealed that the compound exhibits cytotoxic effects on cancer cell lines (e.g., MCF-7), with IC50 values comparable to established chemotherapeutics.

Q & A

Basic: What are the critical steps and experimental considerations for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Coupling of heterocyclic intermediates : Furan-2-yl, pyrazole, and thiophene-2-ylmethyl groups are sequentially introduced via nucleophilic substitution or amidation reactions.
  • Control of reaction conditions : Temperature (e.g., 60–80°C for amide bond formation), solvent polarity (DMF or dichloromethane), and pH (neutral to slightly basic) are critical for yield optimization.
  • Purification : Column chromatography or recrystallization is used to isolate the final product, monitored by TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) .

Basic: How is the molecular structure validated post-synthesis?

Structural confirmation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., furan C-H at δ 6.2–7.4 ppm) and carbonyl signals (δ 165–170 ppm for ethanediamide).
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 428.12 [M+H]+^+).
  • IR spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm1^{-1}) and heterocyclic C-N (1250–1350 cm1^{-1}) .

Basic: What preliminary biological assays are recommended for activity screening?

Initial screens include:

  • Antimicrobial testing : Agar diffusion assays against S. aureus and E. coli (zone of inhibition compared to controls).
  • Receptor binding assays : Competitive binding studies with radiolabeled ligands (e.g., serotonin or kinase targets) to measure IC50_{50}.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural analogs : Compare activity trends with structurally similar compounds (e.g., furan/pyrazole derivatives in ’s table).
  • Impurity interference : Re-purify the compound via HPLC (>95% purity) and re-test .

Advanced: What strategies optimize reaction yields during synthesis?

  • Catalyst screening : Use coupling agents like HATU or EDC/HOBt for amide bond formation (yield improvement: 60% → 85%).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature gradients : Stepwise heating (e.g., 40°C → 70°C) minimizes side reactions .

Advanced: How to design computational studies to predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., COX-2 or 5-HT2A_{2A}) with flexible ligand docking.
  • Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (e.g., TIP3P water).
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrazole N-H) .

Advanced: How to conduct structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or pyrazole (N-methyl vs. unsubstituted).
  • Bioisosteric replacement : Replace furan with thiophene and compare logP and IC50_{50}.
  • Quantitative SAR (QSAR) : Use CoMFA or ML models to correlate descriptors (e.g., Hammett σ) with activity .

Advanced: What considerations are critical for in vivo testing?

  • Pharmacokinetics : Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS after oral/intravenous administration in rodents.
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance).
  • Disease models : Use xenograft models for anticancer activity or LPS-induced inflammation for anti-inflammatory testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.